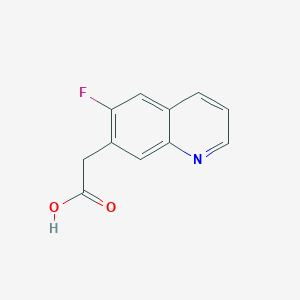

2-(6-Fluoroquinolin-7-yl)acetic acid

Description

Properties

Molecular Formula |

C11H8FNO2 |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

2-(6-fluoroquinolin-7-yl)acetic acid |

InChI |

InChI=1S/C11H8FNO2/c12-9-4-7-2-1-3-13-10(7)5-8(9)6-11(14)15/h1-5H,6H2,(H,14,15) |

InChI Key |

FNOQTJNPBDSJGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)CC(=O)O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Inflammatory Analogs

ML 3000 ([2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid)

- Activity: ML 3000 demonstrates anti-inflammatory efficacy comparable to indometacin but with superior gastrointestinal tolerance. In rat models, ML 3000 showed an ED50 of 17 mg/kg (vs.

- Structural Insight : The dihydro-pyrrolizine core and chlorophenyl group may reduce gastric irritation compared to indometacin’s indole-acetic acid structure.

| Parameter | ML 3000 | Indometacin |

|---|---|---|

| ED50 (acute inflammation) | 17 mg/kg | 3 mg/kg |

| UD50 (gastric damage) | >100 mg/kg | 7 mg/kg |

| Plasma Level (µg/mL) | 20.0 | 5.0 |

2-[3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic Acid (CAS 138206-54-9)

- The fluorine atom likely enhances lipophilicity and target binding compared to non-fluorinated analogs .

Substituent Effects on Physicochemical Properties

2-(3-Bromo-4-methoxyphenyl)acetic Acid

- Structural Features : The bromine atom (electron-withdrawing) and methoxy group (electron-donating) influence the phenyl ring’s electronic environment. The acetic acid group forms hydrogen-bonded dimers in the crystal lattice, a common trait in carboxylic acids .

- Crystal Structure : Dihedral angle between the phenyl ring and acetic acid group is 78.15°, indicating steric hindrance. Angles at substituents (Br: 121.5°, OMe: 118.2°) reflect electronic effects .

[(4-{[4-(Benzoylamino)phenyl]amino}-6-methoxyquinazolin-7-yl)oxy]acetic Acid

- Design: Combines a quinazoline core with methoxy, benzoylamino, and acetic acid groups. The fluorine-free structure contrasts with 2-(6-fluoroquinolin-7-yl)acetic acid, highlighting how fluorine substitution might alter solubility or receptor binding .

Fluorinated vs. Non-Fluorinated Derivatives

- Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism, as seen in fluorinated PFAS compounds (e.g., 6:2 Cl-PFESA) . This property could extend to this compound, improving its pharmacokinetic profile.

- Bioavailability: Fluorinated quinolines (e.g., 4-(3-chloro-4-cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide) often exhibit enhanced membrane penetration compared to non-fluorinated analogs .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(6-Fluoroquinolin-7-yl)acetic acid with high purity?

- Methodological Answer : The compound can be synthesized via regioselective bromination of precursor aromatic acids in acetic acid, followed by purification via recrystallization. For example, bromine in acetic acid is used to introduce halogen substituents while maintaining the quinoline core . Alternative routes include direct amination of fluoroquinoline derivatives under reflux with water using Keplerate catalysts, achieving yields up to 97% . Green chemistry approaches (e.g., non-toxic solvents) are recommended to minimize environmental impact.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity. For example, H NMR can identify methoxy and fluoroquinoline protons .

- Single-Crystal X-ray Diffraction : Resolves molecular geometry and hydrogen-bonding patterns. Dihedral angles between aromatic rings and substituents (e.g., 78.15° for acetic acid groups) provide insights into electronic effects .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) and monitors reaction progress .

Q. How should researchers ensure stability during storage and handling of this compound?

- Methodological Answer :

- Store in airtight containers under inert gas (N/Ar) at –20°C to prevent hydrolysis or oxidation.

- Avoid prolonged exposure to light, as fluorinated quinoline derivatives may undergo photodegradation.

- Use gloveboxes for moisture-sensitive reactions and dispose of waste via certified hazardous waste handlers .

Advanced Research Questions

Q. How can crystallographic data resolve electronic effects of substituents in this compound derivatives?

- Methodological Answer : X-ray crystallography reveals:

- Torsion Angles : Methoxy groups align coplanar with aromatic rings (C7–O1–C1–C6 = 1.2°), while acetic acid groups are perpendicular (dihedral angle = 78.15°), influencing conjugation .

- Hydrogen-Bonding Motifs : Centrosymmetric dimers with R(8) motifs stabilize the crystal lattice. Such interactions guide co-crystal design for enhanced bioavailability .

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., Br) enlarge C–C–C angles (121.5° vs. 118.2° for OMe), confirmed by DFT calculations .

Q. How to design experiments to assess the bioactivity of this compound in cellular models?

- Methodological Answer :

- Target Identification : Use computational docking (e.g., AutoDock) to predict interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs).

- Cellular Assays :

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at varying concentrations (1–100 µM).

- Anti-inflammatory Activity : Measure IL-6/TNF-α suppression in macrophages via ELISA.

- Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS .

Q. How can researchers resolve contradictions in spectroscopic or bioactivity data for fluorinated quinoline derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR, HRMS, and X-ray results to confirm structural assignments. For example, unexpected NOE signals may indicate conformational flexibility .

- Dose-Response Curves : Replicate bioactivity assays with adjusted concentrations (e.g., 0.1–10 µM) to identify non-linear effects.

- Isotopic Labeling : Use F-NMR to track metabolic byproducts or degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.